2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C14H18FNO4 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-P-Fluoro-Dl-Phe-Oh, also known as 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is a peptide that has been found to interact with the N-formyl peptide receptors (FPRs), particularly FPR3 . FPRs are G protein-coupled receptors involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .
Mode of Action
The compound interacts with its target, FPR3, leading to the activation of this receptor . The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh can lead to various downstream effects, including the recruitment and activation of immune cells .
Biochemical Pathways
The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh can affect various biochemical pathways involved in immune response. These include pathways related to the recruitment and activation of immune cells, which play a crucial role in the body’s defense against pathogens .
Pharmacokinetics
It’s known that boronic acids and their esters, which include boc-p-fluoro-dl-phe-oh, are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of FPR3 by Boc-P-Fluoro-Dl-Phe-Oh leads to the recruitment and activation of immune cells . This can result in an enhanced immune response, which can help the body defend against pathogens .
Action Environment
The action of Boc-P-Fluoro-Dl-Phe-Oh can be influenced by various environmental factors. For instance, the stability of the compound in water could potentially affect its action, efficacy, and stability . Furthermore, the compound’s interaction with FPR3 could potentially be influenced by the presence of other molecules that can bind to the same receptor .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSXRAUMLKRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373541 | |
Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79561-25-4 | |
Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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